molecular formula C16H21ClOSi B8032268 Tert-butyl[(6-chloronaphthalen-2-YL)oxy]dimethylsilane

Tert-butyl[(6-chloronaphthalen-2-YL)oxy]dimethylsilane

Cat. No.: B8032268
M. Wt: 292.87 g/mol
InChI Key: AZMHZNHJKJUSKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl[(6-chloronaphthalen-2-YL)oxy]dimethylsilane is an organosilicon compound with the molecular formula C16H21ClOSi and a molecular weight of 292.88 g/mol . This compound is characterized by the presence of a tert-butyl group, a chloronaphthalene moiety, and a dimethylsilane group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl[(6-chloronaphthalen-2-YL)oxy]dimethylsilane typically involves the reaction of 6-chloronaphthol with tert-butylchlorodimethylsilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group . The general reaction scheme is as follows:

[ \text{6-chloronaphthol} + \text{tert-butylchlorodimethylsilane} \xrightarrow{\text{Et}_3\text{N}} \text{this compound} + \text{HCl} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl[(6-chloronaphthalen-2-YL)oxy]dimethylsilane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols.

    Reduction: Reduction reactions can lead to the formation of silanes with different substituents.

    Substitution: The chloronaphthalene moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Various silanes with modified substituents.

    Substitution: Substituted naphthalene derivatives.

Scientific Research Applications

Tert-butyl[(6-chloronaphthalen-2-YL)oxy]dimethylsilane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.

    Biology: Employed in the study of biological systems where silicon-containing compounds are of interest.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl[(6-chloronaphthalen-2-YL)oxy]dimethylsilane involves its interaction with various molecular targets. The tert-butyl group provides steric hindrance, which can influence the reactivity of the compound. The chloronaphthalene moiety can participate in π-π interactions, while the dimethylsilane group can undergo hydrolysis to form silanols, which can further react to form siloxanes .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl[(6-bromonaphthalen-2-YL)oxy]dimethylsilane
  • Tert-butyl[(6-fluoronaphthalen-2-YL)oxy]dimethylsilane
  • Tert-butyl[(6-methylnaphthalen-2-YL)oxy]dimethylsilane

Uniqueness

Tert-butyl[(6-chloronaphthalen-2-YL)oxy]dimethylsilane is unique due to the presence of the chlorine atom on the naphthalene ring, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where such reactivity is desired .

Properties

IUPAC Name

tert-butyl-(6-chloronaphthalen-2-yl)oxy-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClOSi/c1-16(2,3)19(4,5)18-15-9-7-12-10-14(17)8-6-13(12)11-15/h6-11H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZMHZNHJKJUSKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC2=C(C=C1)C=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.87 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.